9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.65 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorinated oxabicyclo ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization to form the bicyclic structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . Industrial production methods may involve large-scale fluorination and cyclization processes, optimized for yield and purity.
Chemical Reactions Analysis
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated bicyclic structure allows for strong binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride stands out due to its unique fluorinated bicyclic structure. Similar compounds include:
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Without the hydrochloride group, this compound has different solubility and reactivity properties.
3-Oxabicyclo[3.3.1]nonan-7-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
9-Fluoro-3-oxabicyclo[3.3.1]nonan-7-amine: Contains only one fluorine atom, leading to variations in reactivity and binding interactions.
The presence of two fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)5-1-7(11)2-6(8)4-12-3-5;/h5-7H,1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWDXIOURTWIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.